cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a fluorinated cyclopentane derivative featuring a ketone-linked 4-fluorophenyl group and a carboxylic acid moiety. Its molecular formula is C₁₄H₁₅FO₃, with a molecular weight of 262.27 g/mol. The compound adopts a cis configuration at the cyclopentane ring, which influences its spatial arrangement and intermolecular interactions. This compound is primarily utilized as a pharmaceutical intermediate or reference standard, with applications in drug discovery and organic synthesis .
Properties
IUPAC Name |
(1R,3S)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXTYSJKOFDFRI-GXSJLCMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CC(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including aldol condensation, reduction, and carboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, ring systems, and stereochemistry. Key differences are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Effects :
- Electron-Withdrawing Groups (e.g., -F, -Cl, -CF₃): Enhance polarity and metabolic stability. Fluorine’s small size minimizes steric effects while boosting bioavailability .
- Electron-Donating Groups (e.g., -OCH₃): Improve solubility in aqueous media but may reduce membrane permeability .
Ring System Variations :
- Cyclopentane vs. Cyclobutane : Cyclopentane’s larger ring reduces angle strain compared to cyclobutane, enhancing conformational flexibility and stability .
- Cis vs. Trans Isomers : The cis configuration in the target compound imposes spatial constraints that may favor specific binding interactions in biological systems .
Synthetic Pathways: Many analogs are synthesized via Friedel-Crafts acylation or Michael addition, as seen in 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids . The target compound’s synthesis likely involves ketone formation via nucleophilic acyl substitution or similar methods .
Safety and Handling :
- Similar to other carboxylic acid derivatives, the compound requires precautions against skin/eye contact and inhalation. Safety data sheets (SDS) recommend PPE and proper ventilation .
Biological Activity
cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS Number: 733740-38-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C14H15FO3
- Molecular Weight : 250.27 g/mol
- Structure : The compound consists of a cyclopentane ring substituted with a fluorophenyl group and a carboxylic acid functional group, which influences its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the fluorine atom in the para position of the phenyl ring enhances its lipophilicity and may influence its binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. Enzyme inhibition is a common mechanism for compounds intended to modulate biochemical pathways related to diseases such as Alzheimer's and inflammation.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which are crucial for mitigating oxidative stress in cells.
In Vitro Studies
A study evaluated the inhibitory effects of several derivatives, including those similar to this compound, against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated:
- IC50 Values :
- AChE: 19.2 μM
- BChE: 13.2 μM
These findings suggest moderate inhibitory activity, which is critical for developing therapeutic agents targeting neurodegenerative diseases .
Docking Studies
Molecular docking studies have revealed that the compound interacts with key residues in target enzymes via hydrogen bonding and hydrophobic interactions. The presence of the electron-withdrawing fluorine atom enhances these interactions, potentially increasing biological activity .
Comparative Analysis of Biological Activity
| Compound | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | AChE | 19.2 | Moderate Inhibition |
| Other Fluorinated Compounds | BChE | 13.2 | Moderate Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
